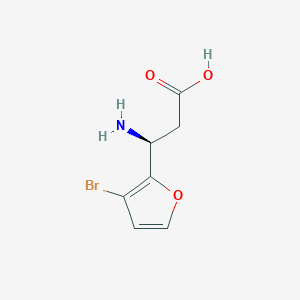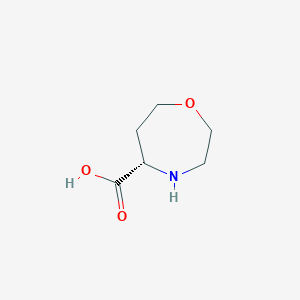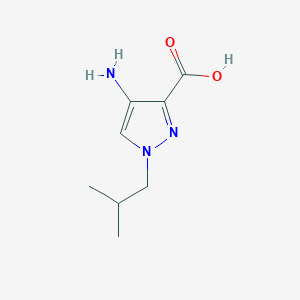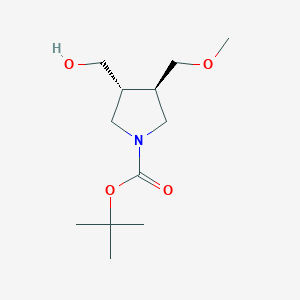
tert-Butyltrans-3-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyltrans-3-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, hydroxymethyl, and methoxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyltrans-3-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the tert-butyl group through alkylation. The hydroxymethyl and methoxymethyl groups can be introduced via selective functionalization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
化学反応の分析
Types of Reactions
tert-Butyltrans-3-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the methoxymethyl group could result in various functionalized pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyltrans-3-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives that interact with specific biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to modulate biological pathways involved in diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-Butyltrans-3-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The functional groups on the pyrrolidine ring can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyltrans-3-(hydroxymethyl)-4-(methyl)pyrrolidine-1-carboxylate
- tert-Butyltrans-3-(hydroxymethyl)-4-(ethoxymethyl)pyrrolidine-1-carboxylate
- tert-Butyltrans-3-(hydroxymethyl)-4-(propoxymethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyltrans-3-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxymethyl groups on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-5-9(7-14)10(6-13)8-16-4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChIキー |
IHYZESRKVFTQFR-NXEZZACHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)COC)CO |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)COC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one](/img/structure/B13069108.png)
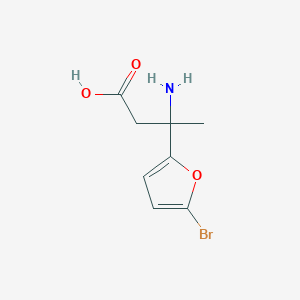
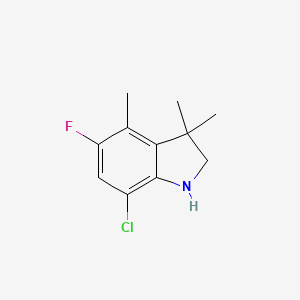
![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)


![2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)
